N-[(2-aminophenyl)methyl]-N-ethylacetamide
Overview
Description
N-[(2-aminophenyl)methyl]-N-ethylacetamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of acetamide and contains an amine group attached to a phenyl ring, which is further substituted with an ethyl group
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 2-aminophenylmethylamine with ethyl acetate in the presence of a dehydrating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Reduction Reaction: Another method involves the reduction of N-[(2-nitrophenyl)methyl]-N-ethylacetamide using reducing agents like tin chloride or iron powder in acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification is achieved through recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form N-[(2-nitrophenyl)methyl]-N-ethylacetamide when treated with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form N-[(2-hydroxyphenyl)methyl]-N-ethylacetamide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, tin chloride, iron powder, acidic conditions.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
N-[(2-nitrophenyl)methyl]-N-ethylacetamide (oxidation product)
N-[(2-hydroxyphenyl)methyl]-N-ethylacetamide (reduction product)
Various substituted derivatives (substitution reactions)
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has investigated its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-[(2-aminophenyl)methyl]-N-ethylacetamide is structurally similar to other compounds such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. its unique structural features, such as the presence of the ethyl group and the specific arrangement of the amine and acetamide groups, contribute to its distinct properties and applications.
Comparison with Similar Compounds
N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide
Properties
IUPAC Name |
N-[(2-aminophenyl)methyl]-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12/h4-7H,3,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPMJECFFYZQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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